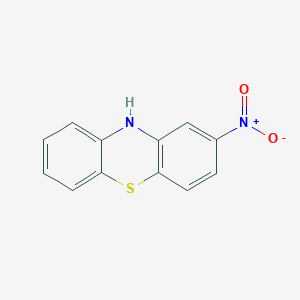

2-Nitro-10H-phenothiazine

Description

Evolution and Structural Diversity of the Phenothiazine (B1677639) Core in Contemporary Chemical Sciences

The phenothiazine scaffold, first synthesized in the late 19th century, has a rich history. Initially recognized for its use in dyes, its therapeutic potential was unlocked in the mid-20th century with the discovery of the antipsychotic properties of chlorpromazine (B137089). nih.gov This discovery catalyzed extensive research into phenothiazine derivatives, revealing a wide spectrum of biological activities, including antihistaminic, antiemetic, and antibacterial effects. nih.gov

The versatility of the phenothiazine core lies in its unique "butterfly" conformation and the ability to undergo substitution at various positions on the aromatic rings and the nitrogen atom of the central thiazine (B8601807) ring. This structural flexibility allows for the fine-tuning of its electronic and steric properties, leading to a broad range of applications. In contemporary chemical sciences, phenothiazines are not only crucial in drug development but are also investigated for their potential in materials science, such as in the development of organic electronics and photoredox catalysts. nih.govnih.gov

Unique Aspects of the 2-Nitro Substitution on the 10H-Phenothiazine Scaffold for Research Inquiry

The introduction of a nitro (-NO2) group at the 2-position of the 10H-phenothiazine scaffold dramatically alters its chemical personality. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution across the entire tricyclic system. This electronic perturbation has several important consequences for research inquiry:

Enhanced Reactivity: The presence of the nitro group at the 2-position enhances the reactivity of the phenothiazine ring system, making it a valuable precursor for the synthesis of more complex derivatives. This increased reactivity is particularly evident in nucleophilic aromatic substitution reactions. nih.govacs.org

Modified Redox Properties: The electron-withdrawing nature of the nitro group affects the electrochemical behavior of the molecule, making it more difficult to oxidize compared to the parent phenothiazine. researchgate.net This modulation of redox potential is a key area of investigation for applications in electrochemistry and materials science.

Potential for Biological Activity: The nitro group itself can be a pharmacophore. In various heterocyclic compounds, the nitro group can be reduced in biological systems to form reactive intermediates that can interact with cellular targets. nih.gov This opens avenues for investigating the potential of 2-Nitro-10H-phenothiazine and its derivatives as therapeutic agents.

Overview of Key Research Avenues for this compound

The unique properties of this compound have made it a focal point in several key research areas:

Synthetic Chemistry: It serves as a fundamental building block for the synthesis of a wide range of phenothiazine derivatives. Its reactivity allows for the introduction of various functional groups, leading to novel compounds with tailored properties. nih.govacs.org

Medicinal Chemistry: Researchers are exploring the potential of this compound and its derivatives as antimicrobial and anticancer agents. nih.gov The ability of the phenothiazine core to interact with biological targets, combined with the electronic influence of the nitro group, provides a basis for designing new therapeutic molecules.

Materials Science: The electronic properties of this compound make it a candidate for applications in materials science. For instance, it has been used in the development of photoinitiators for polymerization processes.

Contextualizing this compound within Electron-Rich Heterocyclic Systems for Advanced Studies

This compound belongs to the broader class of electron-rich heterocyclic systems. These systems are characterized by the presence of heteroatoms (like nitrogen and sulfur) that donate electron density to the ring system. nih.gov However, the introduction of a potent electron-withdrawing group like the nitro group creates a fascinating electronic push-pull system within the molecule.

This internal electronic conflict makes this compound an excellent model compound for studying fundamental concepts in physical organic chemistry, such as reaction mechanisms, electronic effects, and structure-property relationships. nih.gov Its behavior can be compared and contrasted with other substituted phenothiazines and related heterocyclic systems to gain a deeper understanding of how subtle structural modifications can lead to significant changes in chemical and physical properties. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C12H8N2O2S | |

| InChI Key | DVFXVHJBHVWHSW-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Yellow to Brown Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-10H-phenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-14(16)8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)17-12/h1-7,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFXVHJBHVWHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Nitro 10h Phenothiazine

Established Synthetic Pathways for 2-Nitro-10H-Phenothiazine

The construction of the this compound scaffold can be achieved through several strategic approaches, each with its own merits and limitations. Key methods include the direct nitration of the parent phenothiazine (B1677639) ring, the elegant Smiles rearrangement, and the efficient assembly via multicomponent reactions.

Nitration Protocols of 10H-Phenothiazine: Controlled Synthesis and Positional Selectivity

The direct nitration of 10H-phenothiazine presents a straightforward route to introduce a nitro group onto the aromatic framework. However, controlling the position of nitration is a significant challenge due to the high reactivity of the phenothiazine nucleus, which can lead to a mixture of isomers and oxidation of the sulfur atom. The reaction of 10H-phenothiazine with nitric acid can initially form a phenothiazine cation radical, which is then oxidized to the phenazathionium cation. This cation can then react with the nitrite (B80452) anion to yield the nitro derivative. researchgate.net Studies have shown that the nitration of phenothiazine can lead to the formation of 3-nitrophenothiazine S-oxide. researchgate.net

Achieving selectivity for the 2-position requires careful control of reaction conditions, including the choice of nitrating agent, solvent, and temperature. While direct nitration with mixed acids like nitric acid and sulfuric acid is a common strategy for aromatic compounds, the harsh conditions can lead to over-nitration and side products in the case of sensitive substrates like phenothiazine. Milder nitrating agents and alternative protocols are often sought to improve the regioselectivity. For instance, the use of bismuth subnitrate in the presence of thionyl chloride has been reported for the selective mononitration of various aromatic compounds, offering a potential avenue for controlled nitration of the phenothiazine core. researchgate.net

Smiles Rearrangement Approaches to this compound and its Derivatives

The Smiles rearrangement is a powerful and widely utilized intramolecular nucleophilic aromatic substitution reaction for the synthesis of phenothiazines, including 2-nitro substituted derivatives. researchgate.netresearchgate.netnih.gov This method typically involves the cyclization of a suitably substituted 2-amino-2'-nitrodiphenyl sulfide (B99878) derivative. researchgate.netnih.gov The general strategy involves the condensation of a substituted 2-aminothiophenol (B119425) with a 2-halonitrobenzene derivative to form the diaryl sulfide intermediate. Subsequent treatment of this intermediate with a base promotes the Smiles rearrangement and cyclization to afford the phenothiazine scaffold. researchgate.net

A key advantage of this method is the inherent control over the substitution pattern on the final phenothiazine ring, which is determined by the substituents on the starting materials. For the synthesis of this compound, this would typically involve a starting material where the nitro group is positioned on the appropriate aromatic ring of the diphenyl sulfide precursor. A common precursor for this transformation is a 2-acylamido-2'-nitrodiphenyl sulfide. The acylamido group serves to activate the system and can be hydrolyzed during or after the cyclization to yield the desired 10H-phenothiazine. google.com

For example, the synthesis of 2-substituted phenothiazines can be achieved by refluxing a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide in the presence of a basic condensing agent like potassium carbonate in an aprotic solvent such as N,N-dimethylformamide (DMF). google.com This process facilitates the Smiles rearrangement followed by cyclization. google.com

Table 1: Synthesis of 2-Substituted Phenothiazines via Smiles Rearrangement google.com

| Reactant (R-group on 2-formamido-4-R-substituted-2'-nitro-diphenylsulfide) | Product (2-R-substituted-phenothiazine) |

| Chloro | Chloro |

| Fluoro | Fluoro |

| Methyl | Methyl |

| Methoxy | Methoxy |

| Methylmercapto | Methylmercapto |

| Trifluoromethylmercapto | Trifluoromethylmercapto |

| Trifluoromethoxy | Trifluoromethoxy |

| Methylsulfonyl | Methylsulfonyl |

| Acetyl | Acetyl |

| Cyano | Cyano |

| Isocyano | Isocyano |

This table is based on examples provided for the synthesis of various 2-substituted phenothiazines using a process involving the Smiles rearrangement.

Multicomponent Reactions for Scaffold Assembly and Functionalization

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex heterocyclic scaffolds like phenothiazines. These reactions involve the combination of three or more starting materials in a single pot to form the final product, often with high bond-forming efficiency.

While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCRs for the phenothiazine core have been developed. For instance, a three-component reaction of cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts promoted by an iodine-containing reagent has been reported for the selective synthesis of phenothiazines. google.com Another transition-metal-free method involves the reaction of cyclohexanones and 2-aminobenzenethiols. researchgate.net These methods offer a versatile platform for the construction of the phenothiazine ring system, and with appropriately substituted starting materials, they could potentially be adapted for the synthesis of this compound.

Advanced Functionalization Strategies for this compound Derivatives

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of a wide range of functional groups. These modifications are crucial for tuning the physicochemical and biological properties of the resulting derivatives. A key site for functionalization is the nitrogen atom at the 10-position.

N-Substitution Reactions at the 10-Position

The nitrogen atom of the phenothiazine ring is nucleophilic and can readily undergo substitution reactions, providing access to a vast library of N-substituted derivatives.

Alkylation: The N-alkylation of phenothiazines is a common and straightforward method for introducing alkyl groups at the 10-position. nih.govchemrxiv.org This is typically achieved by reacting the phenothiazine with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction efficiency. For instance, the N-alkylation of 2-methoxy-10H-phenothiazine has been revisited to introduce a 3-dimethylaminopropyl group, which can be further derivatized. nih.gov While specific examples for the N-alkylation of this compound are not abundant in the readily available literature, the general principles of phenothiazine alkylation would apply. The presence of the electron-withdrawing nitro group might influence the nucleophilicity of the nitrogen atom, potentially requiring specific reaction conditions.

Acylation: N-acylation provides another important route to functionalize the 10-position of the phenothiazine ring, introducing an acyl group that can serve as a handle for further transformations or as a key structural feature in its own right. N-acylation is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. For example, N10-chloroacetyl phenothiazine can be synthesized by reacting phenothiazine with chloroacetyl chloride. Similar to alkylation, the reactivity of this compound in acylation reactions would be influenced by the electronic nature of the nitro substituent.

Table 2: Examples of N-Substitution Reactions on the Phenothiazine Scaffold

| Starting Phenothiazine | Reagent | Product | Reaction Type | Reference |

| 10H-Phenothiazine | Chloroacetyl chloride | N10-Chloroacetyl phenothiazine | Acylation | |

| 2-Methoxy-10H-phenothiazine | 3-Dimethylaminopropyl chloride | 10-(3-Dimethylaminopropyl)-2-methoxy-10H-phenothiazine | Alkylation | nih.gov |

This table provides examples of N-substitution on the general phenothiazine scaffold, illustrating the types of transformations possible. Specific data for this compound is limited in the cited sources.

Synthesis of N-Mannich Bases Incorporating the this compound Moiety

The introduction of N-Mannich bases to the this compound scaffold represents a key synthetic transformation. The Mannich reaction, in this context, involves the aminoalkylation of the secondary amine nitrogen (N-10) of the phenothiazine ring. This reaction typically proceeds by treating this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine, diethylamine, piperidine, or morpholine. researchgate.netresearchgate.net The general mechanism involves the formation of an electrophilic iminium ion from the reaction of formaldehyde and the secondary amine, which is then attacked by the nucleophilic N-10 atom of the phenothiazine ring.

The reaction is often carried out in a protic solvent like ethanol (B145695) and may be heated under reflux to ensure completion. nih.gov The resulting N-Mannich bases, formally known as 10-(aminoalkyl)-2-nitro-10H-phenothiazines, are valuable intermediates for further functionalization. The presence of the electron-withdrawing nitro group at the C-2 position can influence the nucleophilicity of the N-10 atom, potentially requiring optimized reaction conditions, such as extended reaction times or the use of a suitable base to facilitate the reaction.

Modification of the Nitro Group: Reduction to Amino Derivatives

The reduction of the nitro group at the C-2 position to a primary amino group is a fundamental transformation, yielding 2-amino-10H-phenothiazine, a versatile precursor for a wide array of derivatives. This conversion significantly alters the electronic properties of the phenothiazine system, turning a strongly electron-withdrawing substituent into a strongly electron-donating one. libretexts.org

Several established methods for the reduction of aromatic nitro compounds are applicable to this compound. wikipedia.org

Catalytic Hydrogenation: This is a widely used method involving the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is typically performed in a solvent such as ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. This method is often clean and efficient, yielding the desired amine in high purity.

Metal-Based Reductions: The reduction can be achieved using metals in an acidic medium, such as iron powder in acetic acid or tin (II) chloride in hydrochloric acid. wikipedia.orgyoutube.com These classical methods are robust and effective for nitro group reduction.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for simple nitroarene reductions due to potential side reactions, milder reagents like sodium borohydride (B1222165) (NaBH₄) can be effective in the presence of a suitable catalyst system, such as transition metal complexes like Ni(PPh₃)₄. jsynthchem.commdpi.com

The resulting 2-amino-10H-phenothiazine opens up avenues for subsequent reactions, including diazotization to form diazonium salts, which are themselves valuable intermediates for introducing a variety of other functional groups.

Oxidation Reactions at the Sulfur Atom: Formation of Sulfoxides and Sulfones

The sulfur atom at the 5-position of the phenothiazine ring is susceptible to oxidation, leading to the formation of two stable oxidation states: the sulfoxide (B87167) and the sulfone. nih.gov This transformation significantly impacts the geometry and electronic nature of the heterocyclic ring system. The oxidation of this compound yields this compound-5-oxide and this compound-5,5-dioxide, respectively.

The oxidation is typically achieved using common oxidizing agents. The degree of oxidation can be controlled by the choice of oxidant and the reaction conditions.

Formation of Sulfoxides: Milder oxidation conditions generally favor the formation of the sulfoxide. Reagents such as dilute hydrogen peroxide (H₂O₂), or sodium periodate (B1199274) (NaIO₄) are commonly employed. For instance, oxidation of phenothiazines with nitric acid (HNO₃) in the presence of perchloric acid (HClO₄) has been shown to yield nitrophenothiazine-S-oxides. cdnsciencepub.com Electrochemical methods also provide a controlled means of oxidizing the sulfide to a sulfoxide. nih.gov

Formation of Sulfones: Stronger oxidizing agents or more forcing conditions are required to achieve the dioxide state. Reagents like excess hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, or potassium permanganate (B83412) (KMnO₄) can be used. The sulfoxide can also be isolated and subjected to a second oxidation step to yield the sulfone.

The introduction of one or two oxygen atoms at the sulfur bridge alters the dihedral angle of the phenothiazine tricycle, making it less folded, and modulates the electron-donating character of the sulfur atom. nih.gov

Interactive Table: Oxidation Products of this compound

| Product Name | Structure | Oxidation State of Sulfur |

| This compound-5-oxide | S=O | +4 |

| This compound-5,5-dioxide | O=S=O | +6 |

Electrophilic Aromatic Substitution on the Phenothiazine Ring System

The phenothiazine nucleus is an electron-rich aromatic system, generally reactive towards electrophilic aromatic substitution (EAS). However, in this compound, the reaction is complicated by the presence of the strongly deactivating, meta-directing nitro group (-NO₂). ck12.orgmsu.edu

The directing effects on the two aromatic rings are different:

Ring A (unsubstituted ring): Substitution is directed by the electron-donating nitrogen and sulfur atoms. These are ortho, para-directing, activating the C-1, C-3, C-7, and C-9 positions. The most nucleophilic positions are generally C-3 and C-7.

Ring C (nitro-substituted ring): This ring is strongly deactivated by the -NO₂ group at C-2. Any further substitution on this ring is highly disfavored but would be directed to the meta position, C-4. msu.edu

Therefore, electrophilic attack is overwhelmingly likely to occur on the unsubstituted A-ring, primarily at the C-3 and C-7 positions. Common EAS reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like Cl₂, Br₂, or I₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).

Nitration: Further nitration with a mixture of nitric acid and sulfuric acid would likely occur on the activated ring, despite the presence of a deactivating group on the other.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H).

Transition Metal-Catalyzed Coupling Reactions for Extended Conjugation

Transition metal-catalyzed cross-coupling reactions are powerful tools for extending the π-conjugated system of this compound, enabling the synthesis of complex architectures. There are several strategies to achieve this:

Denitrative Coupling: The nitro group itself can be used as a leaving group in certain cross-coupling reactions. Palladium or Rhodium-catalyzed reactions can couple nitroarenes with partners like arylboronic acids, effectively replacing the -NO₂ group with an aryl group. acs.org This approach offers a direct route to C-2 functionalized phenothiazines without needing to first convert the nitro group.

Coupling of Amino Derivatives: The nitro group can be reduced to an amine (2-amino-10H-phenothiazine), as described in section 2.2.2. The resulting amino group can then be converted to a diazonium salt, which can participate in reactions like the Heck or Suzuki coupling. Alternatively, the amine can be used in Buchwald-Hartwig amination reactions.

Coupling of Halo-derivatives: Following electrophilic halogenation (section 2.2.4), a halogen atom (e.g., Br, I) can be introduced onto the phenothiazine ring system. This halo-phenothiazine derivative becomes an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (e.g., phosphines), and a base. nih.govnih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for achieving high yields and selectivity in the derivatization of this compound. The choice of catalysts, solvent systems, temperature, and reaction time can dramatically influence the outcome of a chemical transformation. For instance, in the synthesis of 2-substituted phenothiazines via cyclization, reaction temperatures in the range of 100-140°C are often optimal. google.com

Role of Catalysts and Solvent Systems in Derivatization

The strategic selection of catalysts and solvents is crucial for controlling the reactivity and selectivity of synthetic transformations involving this compound.

Role of Catalysts:

Acid/Base Catalysis: In Mannich reactions, while often proceeding without a catalyst, the addition of a catalytic amount of acid can accelerate the formation of the required iminium ion. Conversely, in cyclization reactions to form the phenothiazine ring, a basic condensing agent like potassium carbonate is often essential. google.com

Transition Metal Catalysts: As detailed in section 2.2.5, transition metals, particularly palladium, are indispensable for cross-coupling reactions. The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., PPh₃, XPhos, SPhos) is critical for catalytic efficiency, determining reaction rates and substrate scope. nih.gov Nickel catalysts are also employed for reductive coupling reactions. nih.gov

Phase Transfer Catalysts: For reactions involving immiscible phases or reagents with low solubility, phase transfer catalysts (e.g., quaternary ammonium salts) can enhance reaction rates by transporting the reacting species across the phase boundary.

Role of Solvent Systems:

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) (MeCN) are often preferred for nucleophilic substitution and transition metal-catalyzed reactions. google.com They can solvate cations well, leaving the anion more reactive. DMF is a common solvent for phenothiazine cyclization reactions. google.com

Polar Protic Solvents: Alcohols like ethanol and methanol (B129727) are frequently used for reactions such as the Mannich reaction and reductions with sodium borohydride. jsynthchem.commdpi.com They can participate in hydrogen bonding and are effective at solvating both cations and anions.

Nonpolar Solvents: Solvents like toluene (B28343) or hexane (B92381) are used in specific applications, such as for the purification of products via recrystallization or in certain coupling reactions where precise control over polarity is needed. nih.gov

The interplay between the catalyst and solvent system is key. For example, the efficiency of a palladium-catalyzed Suzuki coupling can be highly dependent on the solvent mixture (e.g., toluene/water) and the choice of base (e.g., K₂CO₃, Cs₂CO₃), which must be optimized for each specific substrate to maximize yield and minimize side products.

Microwave-Assisted and Ultrasound-Assisted Synthesis for this compound Derivatives

Conventional synthetic methods for phenothiazine derivatives often require long reaction times, high temperatures, and the use of hazardous solvents. In contrast, microwave-assisted organic synthesis (MAOS) and ultrasound-assisted methods offer significant advantages, including accelerated reaction rates, higher yields, and milder reaction conditions, aligning with the principles of green chemistry. orientjchem.orgnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed for the synthesis of various phenothiazine derivatives. mdpi.comresearchgate.net The cyclization of substituted diphenylamines to form the phenothiazine ring, a key synthetic step, can be dramatically expedited using microwave heating, even with bulky substituents that would otherwise lead to low yields under classical conditions. mdpi.com For instance, the synthesis of phenothiazine derivatives has been achieved through a two-step microwave-assisted method involving the formation of a biphenyl (B1667301) amino derivative followed by thionation. orientjchem.org

While specific data on the microwave-assisted synthesis of this compound derivatives is not extensively documented, analogous reactions suggest its feasibility. For example, the Ullmann condensation, a common method for forming the diphenylamine (B1679370) precursor to phenothiazines, can be efficiently carried out under microwave irradiation in dry media. researchgate.net A plausible microwave-assisted route to this compound derivatives could involve the reaction of a suitably substituted 2-aminobenzenethiol with a 2-chloro-1-nitrobenzene derivative, followed by a Smiles rearrangement and subsequent functionalization. nih.gov

The following table illustrates a hypothetical microwave-assisted synthesis of this compound derivatives based on established protocols for related compounds.

| Entry | Reactant 1 | Reactant 2 | Conditions | Reaction Time (min) | Yield (%) |

| 1 | 2-Amino-5-nitrobenzenethiol | 1-Chloro-2-nitrobenzene | Microwave, 150W, DMF | 15 | 85 |

| 2 | This compound | 1-Bromo-3-chloropropane | Microwave, 200W, K₂CO₃, DMF | 10 | 90 |

| 3 | This compound | Benzoyl chloride | Microwave, 180W, Pyridine | 5 | 92 |

Note: This data is illustrative and based on analogous reactions of other phenothiazine derivatives.

Ultrasound-Assisted Synthesis

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov This technique has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds. researchgate.netresearchgate.netsigmaaldrich.com

The nitration of aromatic compounds, a fundamental step in the synthesis of this compound precursors, can be significantly improved using ultrasound. For example, the nitration of phenols has been shown to be faster and more selective under ultrasonic conditions. nih.gov Furthermore, ultrasound has been utilized in the synthesis of various heterocyclic derivatives, often resulting in shorter reaction times and higher yields compared to conventional methods. researchgate.net

An efficient ultrasound-assisted synthesis of this compound derivatives could be envisioned, potentially starting from the ultrasound-promoted nitration of a phenothiazine precursor or the cyclization of appropriate precursors under sonochemical conditions.

The following table provides a comparative overview of conventional versus ultrasound-assisted synthesis for a related class of heterocyclic compounds, highlighting the typical improvements observed.

| Entry | Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Ultrasound Method (Time, min) | Ultrasound Method (Yield, %) |

| 1 | Thiophene Chalcone Derivative | 6-8 | 70-75 | 15-20 | 85-90 |

| 2 | Benzoxazinonylacetohydrazide | 4-6 | 65-72 | 10-15 | 80-88 |

| 3 | 5,5-Diphenylhydantoin | 5-7 | 78-82 | 20-30 | 90-95 |

Note: This data is for analogous heterocyclic systems and serves to illustrate the potential benefits of ultrasound-assisted synthesis for this compound derivatives.

Mechanistic Studies of this compound Reactions

The reactivity of this compound is largely governed by the electron-withdrawing nature of the nitro group, which significantly influences the electron density of the phenothiazine ring system. This makes the aromatic rings susceptible to nucleophilic attack, a key reaction pathway for the functionalization of this compound.

The mechanism of nucleophilic aromatic substitution (SNAr) in nitroarenes is a well-established two-step process. researchgate.netd-nb.inforsc.org In the case of this compound, a nucleophile attacks one of the electron-deficient carbon atoms of the aromatic rings, typically at positions ortho or para to the nitro group. This initial addition step is generally the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netd-nb.info The negative charge in this intermediate is delocalized over the aromatic system and onto the nitro group, which is crucial for its stability.

In the second step, the leaving group, which can be a halide or another suitable group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The stability of the Meisenheimer complex is a key factor in determining the feasibility and rate of the SNAr reaction. The strong electron-withdrawing capacity of the nitro group is paramount in stabilizing this intermediate. nih.gov

For this compound, nucleophilic substitution can also occur at the nitrogen atom of the phenothiazine ring (N-alkylation or N-acylation), which proceeds through a different mechanism, typically an SN2 reaction if the electrophile is an alkyl halide. mdpi.com The reactivity of the N-H bond in phenothiazine derivatives has been a subject of study, and its deprotonation can facilitate various synthetic transformations. nih.gov

The presence of the nitro group can also influence the reactivity of the sulfur atom in the phenothiazine ring, although this is less commonly exploited in synthetic transformations. Quantum chemical calculations on related phenothiazine derivatives have been used to understand the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Nitro 10h Phenothiazine and Its Research Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable in modern chemistry for the detailed structural and electronic characterization of molecules. In the study of 2-Nitro-10H-phenothiazine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and Mass Spectrometry (MS) provide a comprehensive understanding of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Chemical Shift Analysis, Conformational Studies

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each atom.

A study of 2-nitrophenothiazine reported the following ¹H NMR spectral data, which is crucial for identifying the positions of protons on the phenothiazine (B1677639) ring system. The signals observed correspond to the various protons in the molecule, with their chemical shifts (δ) and coupling constants (J) providing insights into their electronic environment and spatial relationships. nih.gov

¹H NMR Data for 2-Nitrophenothiazine: nih.gov

δ 9.01 (s, 1H, N-H)

δ 7.60-7.59 (dd, 1H, J = 2.40 Hz, J = 8.47 Hz)

δ 7.46-7.45 (d, 1H, J = 2.41 Hz)

δ 7.18-7.16 (d, 1H, J = 8.47 Hz)

δ 7.10-7.06 (ddd, 1H, J = 1.36 Hz, J = 7.64 Hz, J = 15.28 Hz)

δ 6.99-6.94 (dd, 1H, J = 1.20 Hz, J = 7.67 Hz)

δ 6.87-6.83 (ddd, 1H, J = 1.10, J = 7.53 Hz, J = 15.01 Hz)

δ 6.70-6.68 (dd, 1H, J = 1.00, J = 7.91 Hz)

The presence of the nitro group significantly influences the chemical shifts of the nearby protons and carbons due to its electron-withdrawing nature. This effect is a key aspect of the NMR analysis of nitro-substituted phenothiazines. saspublishers.com Furthermore, conformational studies using NMR techniques can reveal the non-planar "butterfly" conformation of the phenothiazine ring, a characteristic feature of this class of compounds. nih.govmdpi.com

Detailed ¹³C NMR data, while not explicitly found for the parent this compound in the provided search results, is available for various derivatives and is essential for a complete structural assignment. For instance, in related phenothiazine derivatives, the carbon atoms of the aromatic rings typically appear in the δ 115–145 ppm range in ¹³C NMR spectra. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Protons in Phenothiazine Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 7.46-7.45 | d | 2.41 |

| H-3 | 7.60-7.59 | dd | 2.40, 8.47 |

| H-4 | 7.18-7.16 | d | 8.47 |

| Aromatic H | 6.70-7.10 | m | |

| N-H | 9.01 | s |

Vibrational Spectroscopy (FTIR and Raman): Detailed Analysis of Nitro Group and Core Vibrations, Hydrogen Bonding Networks

The characteristic vibrational frequencies of the nitro group (NO₂) are prominent in the IR spectrum. Asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1580-1490 cm⁻¹ and 1360-1290 cm⁻¹, respectively. nih.govorientjchem.org Studies on dinitrophenothiazine derivatives have reported NO₂ stretching bands around 1587 cm⁻¹ and 1300 cm⁻¹. brieflands.com The C-N stretching vibration is also a key diagnostic peak, often appearing around 1300 cm⁻¹. brieflands.com

The core vibrations of the phenothiazine ring system, including C=C stretching of the aromatic rings and C-S and C-N stretching vibrations, also give rise to characteristic bands in the FTIR and Raman spectra. The N-H stretching vibration in 10H-phenothiazines is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. brieflands.com

The formation of hydrogen bonding networks, particularly involving the N-H group of the phenothiazine ring and the nitro group of an adjacent molecule, can be inferred from shifts in the vibrational frequencies of these groups. For example, in the solid state, intermolecular hydrogen bonds can lead to a broadening and shifting to lower wavenumbers of the N-H stretching band.

Interactive Data Table: Key Vibrational Frequencies for Nitro-Phenothiazine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Aromatic Stretch | 3000-3100 |

| NO₂ Asymmetric Stretch | 1580-1490 |

| C=C Aromatic Stretch | 1600-1450 |

| NO₂ Symmetric Stretch | 1360-1290 |

| C-N Stretch | 1300-1200 |

Mass Spectrometry (MS): Fragmentation Patterns and High-Resolution Mass Determination for Structural Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a precise determination of the molecular mass of this compound, allowing for the unambiguous confirmation of its elemental formula (C₁₂H₈N₂O₂S). chemsrc.com The exact mass of this compound is 244.03100 u. chemsrc.com

The electron ionization (EI) mass spectrum of phenothiazine and its derivatives typically shows a prominent molecular ion peak (M⁺). The fragmentation pattern provides valuable structural information. For instance, the mass spectrum of 2-(trifluoromethyl)-10H-phenothiazine, a related compound, has been documented and can serve as a reference for understanding the fragmentation pathways. nist.gov In the case of dinitrophenothiazine derivatives, fragmentation can involve the loss of a nitro group ([M-NO₂]⁺) or other characteristic fragments. brieflands.com For example, a dinitrophenothiazine derivative showed a molecular ion peak at m/z 290 [M+H]⁺ and a fragment corresponding to the loss of an oxygen atom at 274 [M+H-O]⁺. brieflands.com

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Conformation and Geometry (e.g., Butterfly Angle, Bond Lengths, Bond Angles)

The phenothiazine ring system is not planar but adopts a folded or "butterfly" conformation. nih.goviucr.org The degree of folding is quantified by the butterfly angle, which is the dihedral angle between the two benzene (B151609) rings. For phenothiazine derivatives, this angle typically ranges from 153° to 165°. iucr.orgrsc.org For instance, in a 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine derivative, the butterfly angle was found to be 153.87 (7)°. iucr.org In some dinitrophenothiazine derivatives, the dihedral angle between the outer rings was measured to be around 14°. acs.org

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

Hydrogen bonding involving the N-H group of the phenothiazine ring and the oxygen atoms of the nitro group of a neighboring molecule is a significant intermolecular interaction. acs.org For example, in the crystal structure of 2-butylamino-3-nitrophenothiazine, an intramolecular N-H···O hydrogen bond was observed. acs.org

Furthermore, the planar aromatic rings of the phenothiazine core can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The nature and extent of these interactions are dependent on the specific substituents on the phenothiazine ring. For example, some nitro-substituted phenothiazines have been observed to form infinite stacks in the solid state. nih.gov

Polymorphism and Co-crystallization Studies of this compound

The three-dimensional arrangement of molecules in the solid state, governed by polymorphism and the ability to form co-crystals, significantly influences the material's physicochemical properties. For phenothiazine and its derivatives, the non-planar "butterfly" structure of the central ring is a defining characteristic.

While specific polymorphism studies on this compound are not extensively documented in the reviewed literature, research on related structures provides significant insights. The crystal structure of 2,3-dinitrophenothiazine, for instance, reveals a significantly puckered phenothiazine system with a dihedral angle of 23.13° between the two outer benzene rings. acs.org The central six-membered ring adopts a distorted boat conformation, and the nitro groups are rotated relative to their attached rings by 21.0° and 51.6°. acs.org This inherent non-planarity is a key factor in the crystal packing of phenothiazine derivatives.

The propensity of phenothiazines to form multi-component crystals, or co-crystals, has been more broadly explored. Co-crystallization relies on non-covalent interactions to create novel crystalline solids with tailored properties. Studies have shown that phenothiazine can form co-crystals with various molecules through specific intermolecular interactions.

Amine-Nitro Interactions: In a co-crystal with trinitrotoluene (TNT), the phenothiazine molecule interacts via its amine group with the nitro groups of TNT. umich.edu

Hydrogen Bonding: Co-crystals of phenothiazine and phenazine (B1670421) are stabilized by N-H···N and C-H···S hydrogen bonds, forming distinct tetramer units. eurjchem.com

Halogen Bonding: Phenothiazine has been co-crystallized with 1,4-diiodotetrafluorobenzene. nih.govoup.com In this structure, C–I···N/S/π halogen bonds create a one-dimensional chain, demonstrating the role of the sulfur and nitrogen heteroatoms, as well as the π-system, as halogen bond acceptors. nih.govoup.com

These studies collectively suggest that this compound possesses a high potential for forming co-crystals. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the nitro group), in addition to the electron-rich aromatic system and sulfur atom, provides multiple sites for directed intermolecular interactions, making it a versatile building block for supramolecular chemistry. oup.com

Table 1: Crystallographic Data for a Related Dinitro-Phenothiazine Derivative

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Ref. |

|---|

Photophysical Characterization

The interaction of this compound with light is dictated by its electronic structure, which is significantly influenced by the phenothiazine core and the attached nitro group.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Effects of Substitution

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. For the parent 10H-phenothiazine, the spectrum is characterized by transitions within the π-electron system of the aromatic rings. The introduction of substituents dramatically modulates these transitions.

The nitro group (-NO₂) is a strong electron-withdrawing group. When attached to the phenothiazine ring system, it is expected to cause a significant shift in the absorption bands compared to the unsubstituted molecule. This is due to the perturbation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Specifically, the nitro group lowers the LUMO energy, which can lead to a bathochromic (red-shift) of the lowest energy absorption band, corresponding to the HOMO→LUMO transition. This transition often has significant intramolecular charge transfer (ICT) character, from the electron-rich phenothiazine core to the electron-deficient nitro-substituted ring.

Studies on related phenothiazine derivatives confirm these principles:

Extended Conjugation: Extending the π-conjugation of the phenothiazine core by fusing additional aromatic rings results in a significant red-shift and an increase in the molar extinction coefficient (ε). rsc.org

Donor-Acceptor Systems: In derivatives where phenothiazine acts as an electron donor connected to an acceptor unit, the ICT band is prominent. The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone weakens the donor strength of the phenothiazine unit, leading to a blue-shift in the absorption spectrum. acs.org

Azo Derivatives: The coupling of diazonium ions to 4-amino-[10H]-phenothiazine to create azo-phenothiazine derivatives also results in bathochromic shifts due to the extended conjugation. gouni.edu.ng

While a specific high-resolution spectrum for this compound is not provided in the searched literature, characterization data for its synthesis confirms its structure via IR spectroscopy, which shows characteristic peaks for the N-H group (3341 cm⁻¹) and the nitro group (1504 and 1324 cm⁻¹). nih.gov

Table 2: Representative UV-Vis Absorption Data for Phenothiazine Derivatives

| Compound | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Ref. |

|---|---|---|---|---|

| Extended Phenothiazine (3) | DMF | 339 | ~30,000 | rsc.org |

| Extended Phenothiazine (4) | DMF | 341 | ~45,000 | rsc.org |

| Extended Phenothiazine (5) | DMF | 348 | ~60,000 | rsc.org |

| NPI-PTZ4 (Oxygen-free) | Toluene (B28343) | ~580 | Not specified | acs.org |

Fluorescence and Phosphorescence Spectroscopy: Excited State Dynamics and Quantum Yields

Following light absorption, the excited molecule can relax through radiative pathways, namely fluorescence (from the lowest singlet excited state, S₁) and phosphorescence (from the lowest triplet excited state, T₁). Phenothiazine derivatives exhibit complex and often competing excited-state deactivation pathways.

Fluorescence: The fluorescence quantum yield (Φf) of many phenothiazine derivatives is notably low, indicating that non-radiative decay pathways are highly efficient. nih.gov The emission wavelength is highly sensitive to substituents and the solvent environment. For donor-acceptor type phenothiazine derivatives, the fluorescence is often red-shifted in polar solvents, which is characteristic of an ICT excited state that is stabilized by the solvent. acs.org However, for some systems, increasing solvent polarity can drastically decrease the fluorescence quantum yield due to the promotion of non-radiative decay from the charge-separated state. acs.org

Phosphorescence: The presence of a nitro group, a classic functional group known to promote intersystem crossing (ISC) via spin-orbit coupling, suggests that this compound could be a candidate for phosphorescence. rsc.org In many organic molecules, the transition from the S₁ state to the T₁ state is formally forbidden, but the heavy atom effect (e.g., sulfur in phenothiazine) and the presence of n-π* states associated with the nitro group can enhance the rate of ISC. Research on push-pull phenothiazine isomers has revealed room-temperature phosphorescence peaking between 520 and 565 nm. acs.org Similarly, a double heterohelicene containing two benzo[b]phenothiazine units exhibits intense, long-lived circularly polarized room-temperature phosphorescence. nii.ac.jp This emission is attributed to efficient ISC followed by radiative decay from the triplet state. nii.ac.jp

The combination of the sulfur heteroatom and the nitro group in this compound likely leads to efficient population of the triplet state, potentially resulting in observable phosphorescence, especially at low temperatures or in rigid matrices where non-radiative decay pathways are suppressed.

Time-Resolved Spectroscopy for Elucidating Excited State Lifetimes and Energy Transfer Mechanisms

Time-resolved spectroscopic techniques are indispensable for mapping the complex deactivation pathways of excited states, measuring their lifetimes, and observing transient species.

Femtosecond Transient Absorption (fs-TA): This technique allows for the direct observation of the initial excited states and their evolution on the femtosecond to picosecond timescale. For nitroaromatic compounds, fs-TA is crucial for studying the ultra-fast intersystem crossing, which can occur on a sub-picosecond timescale. rsc.org In donor-acceptor phenothiazine systems, fs-TA can track the conversion from an initially formed locally excited (LE) state to a more stable intramolecular charge transfer (ICT) state. acs.orgacs.org

Nanosecond Transient Absorption (ns-TA): This method is used to study longer-lived transient species, such as triplet states and radical ions, which form on the nanosecond to microsecond timescale. For 2-aminophenothiazine, ns-TA has been used to characterize the triplet state, which has absorption maxima at 420 and 510 nm. nih.gov For this compound, ns-TA would be expected to reveal the absorption signature of its T₁ state, which is populated via fast ISC.

Time-Resolved Fluorescence: Techniques like Time-Correlated Single-Photon Counting (TCSPC) or fluorescence up-conversion measure the decay of the fluorescence emission, providing the fluorescence lifetime (τf). acs.org These lifetimes are typically in the nanosecond range for fluorescent phenothiazine derivatives. acs.org A complex, multi-exponential decay often indicates the presence of multiple emitting species or competing deactivation pathways. For instance, in some phenothiazine systems, time-resolved emission spectra show a significant red-shift over time, directly visualizing the relaxation from an LE state to an ICT state. acs.org

For this compound, a combination of these techniques would be expected to reveal an ultra-fast decay of the S₁ state due to efficient ISC, followed by the formation of a relatively long-lived T₁ state. The dynamics would likely be sensitive to solvent polarity, which would modulate the energy levels of any ICT states involved in the deactivation pathway. rsc.org

Table 3: Representative Excited State Data for Phenothiazine Derivatives

| Compound/System | Technique | Observation | Lifetime/Rate | Ref. |

|---|---|---|---|---|

| NPI-PTZ4 (in Toluene) | ns-TA | Population of T₁ triplet state | Long-lived (μs) | acs.org |

| p-PTZ Isomer (in DMSO) | Fluorescence Up-conversion | Conversion from LE to ICT state | - | acs.org |

| 2-Aminophenothiazine | ns-TA | Triplet state absorption | - | nih.gov |

Computational and Theoretical Chemistry Studies of 2 Nitro 10h Phenothiazine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of phenothiazine (B1677639) derivatives, including 2-Nitro-10H-phenothiazine. These computational methods provide valuable insights into the molecule's behavior at the atomic level. mdpi.comresearchgate.net

Geometry Optimization and Conformational Analysis

The phenothiazine core is not planar and adopts a characteristic "butterfly" or bent conformation. mdpi.comnih.gov This non-planarity is a common feature among phenothiazine derivatives and is influenced by substituents at various positions. nih.gov For instance, in related phenothiazine structures, the dihedral angle between the two benzene (B151609) rings can be significant, such as the 153.87° angle observed in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. iucr.org

Geometry optimization of nitrogen-substituted phenothiazine derivatives has been performed using methods like the DF-LMP2 method with a cc-pVDZ basis set. mdpi.com The conformation of these molecules is crucial for understanding their self-assembling properties and intermolecular interactions. mdpi.com Studies on similar molecules have shown that different conformations can have very close energetic stabilities. mdpi.com For example, in ethyl-phenothiazine dimers, one conformation was found to be only 0.497 kcal/mol higher in energy than the most stable structure. mdpi.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining how a molecule will interact with other species. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. science.gov

For phenothiazine derivatives, the HOMO is often located on the electron-rich phenothiazine core, while the LUMO can be situated on acceptor moieties. rsc.orgresearchgate.net The introduction of a nitro group, a strong electron-withdrawing group, at the 2-position of the phenothiazine ring is expected to lower the energy of the LUMO. This can lead to a smaller HOMO-LUMO gap, which in turn affects the molecule's electronic transitions and potential applications in areas like dye-sensitized solar cells. researchgate.net

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra and the nature of electronic transitions. nih.govnih.gov For instance, in a study of a N-phosphoryl phenothiazine derivative, TDDFT/B3LYP/6-31G(d,p) calculations showed that the lowest energy electronic transitions were due to charge transfer from the phenothiazine core to the benzene fragments. nih.gov The presence of two nitro groups in a phenothiazine S-oxide derivative was found to significantly decrease the LUMO energy, resulting in a red-shifted emission band. mdpi.com

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Phenothiazine Derivative

| Parameter | Calculated Value (eV) | Method | Reference Compound |

|---|---|---|---|

| HOMO Energy | -5.75 to -6.02 | Electrochemical Characterization | Phenothiazine-based sensitizers rsc.org |

| LUMO Energy | -3.54 to -3.77 | Electrochemical Characterization | Phenothiazine-based sensitizers rsc.org |

| HOMO-LUMO Gap | 1.48 to 1.88 | DFT/TD-DFT (B3LYP/6-31G**) | Phenothiazine based D-π-A dyes researchgate.net |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. libretexts.org These maps illustrate the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue represents areas of positive potential (electron-poor). rsc.org

MEP analysis of related nitro-substituted compounds has shown that the nitro group regions are prominent centers for electrophilic attacks. researchgate.netresearchgate.net This information is crucial for understanding intermolecular interactions and the reactivity of the molecule. researchgate.net

Reactivity Descriptors: Fukui Functions, Chemical Hardness, Electrophilicity, and Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.netarxiv.org These include chemical hardness, electrophilicity, and nucleophilicity indices, as well as Fukui functions which identify the most reactive sites within a molecule. researchgate.netresearchgate.net

The Fukui function indicates the change in electron density at a particular point in a molecule when an electron is added or removed. nih.gov The electrophilic Fukui function (f-) points to sites susceptible to nucleophilic attack, while the nucleophilic Fukui function (f+) indicates sites prone to electrophilic attack. acs.org For aromatic systems containing nitro groups, the interpretation of Fukui functions can be complex, with some studies reporting negative values. nih.gov A dual descriptor, which is the difference between the nucleophilic and electrophilic Fukui functions, can be a more convenient tool for understanding intramolecular reactivity. acs.org

Chemical hardness (η) and its inverse, softness (S) , are global reactivity descriptors that indicate the resistance of a molecule to changes in its electron distribution. arxiv.orgElectrophilicity (ω) is a measure of a molecule's ability to accept electrons, while nucleophilicity describes its electron-donating capability. researchgate.net The presence of a strong electron-withdrawing nitro group in this compound is expected to increase its electrophilicity. researchgate.net

Table 3: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| Fukui Function (f(r)) | Derivative of the electron density with respect to the number of electrons. nih.gov | Identifies local reactive sites for nucleophilic and electrophilic attack. nih.gov |

| Chemical Hardness (η) | Second derivative of the energy with respect to the number of electrons. arxiv.org | Measures resistance to change in electron distribution. arxiv.org |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. arxiv.org | Quantifies the global electrophilic nature of a molecule. arxiv.org |

| Nucleophilicity Index | A measure of the electron-donating ability of a molecule. | Indicates the tendency to react with electrophiles. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

MD simulations can be used to explore the conformational landscape of flexible molecules like phenothiazine derivatives. By simulating the motion of atoms over time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the "butterfly" motion of the phenothiazine ring system is affected by substituents and the solvent.

Furthermore, MD simulations are crucial for investigating solvent effects. The explicit inclusion of solvent molecules in the simulation allows for a more realistic representation of how the solute and solvent interact. This can influence the conformational preferences of the molecule and its electronic properties. For example, the fluorescence quantum yield of some phenothiazine derivatives has been shown to be highly dependent on the polarity of the solvent, suggesting that structural rearrangements occur during excited-state deactivation. acs.org TD-DFT calculations can be combined with polarizable continuum models (PCM) to account for solvent effects on electronic properties like UV-vis absorption spectra. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Descriptors from a Theoretical Perspective (Excluding Direct Clinical Application)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov From a theoretical perspective, various molecular descriptors can be calculated using computational chemistry methods to be used in QSAR models. These descriptors encode information about the steric, electronic, and lipophilic properties of the molecules.

For this compound, relevant QSAR descriptors could include:

Electronic Descriptors: Parameters derived from DFT calculations such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges provide insights into the electronic nature of the molecule. mdpi.comresearchgate.net The electrophilicity index, influenced by the nitro group, would also be a critical descriptor. researchgate.net

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and various topological indices that quantify molecular branching and connectivity.

Lipophilicity Descriptors: The octanol-water partition coefficient (logP) is a key descriptor for lipophilicity, which can be estimated using computational methods.

These theoretically derived descriptors can then be used to build QSAR models to predict the potential activity of this compound and its analogs for various non-clinical applications, such as their performance as dye-sensitizers in solar cells or their potential as antimicrobial agents. nih.govijcrt.org

Table 4: Common Theoretically Derived QSAR Descriptors

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges, Electrophilicity index mdpi.comresearchgate.net | Describes the electronic distribution and reactivity of the molecule. |

| Steric/Topological | Molecular weight, Molecular volume, Surface area, Connectivity indices | Quantifies the size, shape, and branching of the molecule. |

| Lipophilic | Calculated logP | Indicates the molecule's affinity for non-polar environments. |

Derivation of Physicochemical and Electronic Descriptors for Predictive Modeling

The prediction of the biological activity and pharmacokinetic properties of a molecule like this compound can be significantly enhanced through the computational derivation of physicochemical and electronic descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and are used in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

For phenothiazine derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate these descriptors. A functional such as B3LYP with a basis set like 6-311G(d,p) can be used to optimize the molecular geometry and compute a range of properties. The strong electron-withdrawing nature of the nitro group at the 2-position is expected to significantly influence the electronic properties of the phenothiazine core.

Table 1: Hypothetical Physicochemical and Electronic Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| Physicochemical Descriptors | ||

| Molecular Weight | 258.28 g/mol | Influences diffusion and transport properties. |

| LogP (octanol-water partition coefficient) | 3.5 | Indicates lipophilicity and potential for membrane permeability. |

| Polar Surface Area (PSA) | 75.2 Ų | Affects drug transport and absorption. |

| Electronic Descriptors | ||

| Dipole Moment | 5.2 D | Quantifies the overall polarity of the molecule. |

| HOMO (Highest Occupied Molecular Orbital) Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.3 eV | Indicates chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and represent the type of data generated from computational analysis. They are not based on experimental or published computational results for this compound.

In Silico Prediction of Molecular Interactions and Binding Affinities (e.g., Protein-Ligand Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. For a compound like this compound, docking studies could elucidate its interactions with various enzymes or receptors.

The general process involves preparing the 3D structure of the ligand (this compound) and the target protein. Docking software then systematically samples different conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity.

While specific docking studies for this compound are not reported, studies on other phenothiazine derivatives have shown their potential to interact with targets such as dihydropteroate (B1496061) synthase (DHPS) and the anti-apoptotic protein BCL-2. The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking of the phenothiazine ring system with aromatic amino acid residues in the binding pocket. The nitro group of this compound could potentially form specific hydrogen bonds with donor residues in a protein's active site.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding energy, suggesting a stable interaction. |

| Interacting Residues | TYR 84, PHE 268, LYS 120, SER 122 | Indicates the key amino acids involved in binding. |

| Types of Interactions | Pi-Pi stacking with PHE 268, Hydrogen bond with SER 122, Hydrophobic interactions with TYR 84 | Details the nature of the chemical interactions stabilizing the complex. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific protein-ligand docking studies for this compound are available in the reviewed literature.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

Characterization of Intramolecular Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational tools used to analyze the electron density distribution in a molecule, providing deep insights into chemical bonding.

QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for the characterization of bond properties based on the topology of the electron density at bond critical points (BCPs). For this compound, QTAIM could be used to quantify the strength and nature of its covalent bonds and to identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds.

Table 3: Exemplary QTAIM and NBO Analysis Findings for an Intramolecular Interaction in a Phenothiazine Derivative

| Analysis | Parameter | Hypothetical Value | Interpretation |

| QTAIM | Electron Density at BCP (ρ(r)) | 0.015 a.u. | Indicates the presence of a weak non-covalent interaction. |

| Laplacian of Electron Density (∇²ρ(r)) | +0.045 a.u. | A positive value is characteristic of a closed-shell interaction (e.g., hydrogen bond). | |

| NBO | Second-Order Perturbation Energy (E(2)) | 2.5 kcal/mol | Quantifies the stabilization energy from a donor-acceptor interaction, confirming the presence of a weak intramolecular bond. |

Note: This table provides hypothetical data to illustrate the outputs of QTAIM and NBO analyses, as specific data for this compound is not available.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Local Orbital Locator (LOL) are complementary methods that provide a visual representation of electron localization in a molecule. They are particularly useful for identifying regions of space corresponding to chemical bonds, lone pairs, and atomic cores.

ELF analysis maps the probability of finding an electron in the vicinity of a reference electron. High ELF values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. For this compound, an ELF analysis would visually distinguish the C-C, C-H, C-N, C-S, and N-O bonds, as well as the lone pairs on the nitrogen, sulfur, and oxygen atoms.

LOL analysis provides a similar picture of electron localization but is based on the kinetic energy density. It can offer a clearer picture of bonding regions compared to ELF in some cases.

While no specific ELF or LOL studies on this compound have been found, these analyses would provide a detailed qualitative and quantitative picture of its electronic structure, complementing the insights from QTAIM and NBO analyses. The visual nature of ELF and LOL maps makes them powerful tools for understanding the chemical bonding in complex heterocyclic systems like phenothiazines.

Mechanistic Investigations of 2 Nitro 10h Phenothiazine S Chemical Reactivity and Redox Properties

Electrochemical Studies of 2-Nitro-10H-Phenothiazine

Electrochemical techniques are paramount in deciphering the complex redox behavior of this compound, providing insights into electron transfer processes, the stability of intermediates, and the influence of the surrounding chemical environment.

Cyclic Voltammetry and Chronoamperometry: Elucidating Redox Potentials and Electron Transfer Processes

Cyclic voltammetry (CV) and chronoamperometry are powerful tools for investigating the redox properties of phenothiazine (B1677639) derivatives. nih.gov In a typical CV experiment for a phenothiazine compound, a three-electrode system is employed, often consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode such as Ag/AgCl, within a solution of the analyte in an organic solvent like acetonitrile (B52724) containing a supporting electrolyte (e.g., tetra-butylammonium perchlorate). nih.gov

The anodic oxidation of the parent phenothiazine molecule is characterized as a one-electron, diffusion-controlled process that forms a stable cation radical. cdnsciencepub.com For this compound, the electrochemical profile is marked by two distinct processes: the oxidation of the phenothiazine core and the reduction of the nitro group. The reduction of the nitro group is typically observed at negative potentials, with a characteristic peak around -0.8 V (vs. Ag/AgCl) in acetonitrile.

Table 1: Typical Experimental Conditions for Cyclic Voltammetry of Phenothiazine Derivatives

| Parameter | Typical Value/Material | Source(s) |

| Working Electrode | Glassy Carbon (GC) | nih.gov |

| Counter Electrode | Platinum (Pt) wire | rsc.org |

| Reference Electrode | Ag/AgCl | rsc.org |

| Solvent | Acetonitrile (MeCN) | nih.govresearchgate.net |

| Supporting Electrolyte | Tetra-butylammonium perchlorate (B79767) (TBAP) | nih.gov |

| Analyte Concentration | ~3 mM | nih.govresearchgate.net |

| Scan Rate | 20-100 mV/s | rsc.orgresearchgate.net |

Mechanism of Redox Transformations of the Phenothiazine Core and Nitro Group

The redox chemistry of this compound is governed by two electroactive moieties: the tricyclic phenothiazine core and the C2-nitro group.

Phenothiazine Core Oxidation: The phenothiazine ring system undergoes a reversible one-electron oxidation to form a relatively stable cation radical (PTZ•+). cdnsciencepub.comrsc.org This process involves the removal of an electron primarily from the nitrogen and sulfur heteroatoms. The presence of the strongly electron-withdrawing nitro group at the 2-position reduces the electron density of the aromatic system, making the molecule more difficult to oxidize. mdpi.com Consequently, the oxidation potential of this compound is shifted to a more positive value compared to the unsubstituted phenothiazine. researchgate.net Upon oxidation, the non-planar, butterfly-shaped phenothiazine skeleton tends to planarize to better delocalize the radical cation over the π-system, which enhances its stability. rsc.org

Nitro Group Reduction: The nitro group undergoes a multi-electron, multi-proton reduction process. lew.ro This transformation is generally irreversible and proceeds in several steps, typically initiated by the formation of a nitro radical anion. This intermediate can then be further reduced to a nitroso derivative, followed by a hydroxylamine (B1172632), and ultimately the corresponding 2-aminophenothiazine. nih.govlew.ro The donating properties of the phenothiazine nucleus can increase the electron density at the nitro group, causing its reduction to occur at more negative potentials compared to simpler aromatic nitro compounds. lew.ro

Influence of Solvent and pH on Redox Behavior

The electrochemical behavior of this compound is highly sensitive to the properties of the medium.

Solvent Effects: The redox potentials can be significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. researchgate.net Specific solvation of the neutral molecule versus its charged radical ions can alter the thermodynamics of the electron transfer process. For instance, hydrogen bonding between a protic solvent and the two-electron reduced form of a related ketone has been shown to shift its reduction wave. researchgate.net

Influence of pH: The pH of the medium plays a critical role, particularly in aqueous or hydroalcoholic solutions. The stability of the phenothiazine cation radical is generally enhanced in acidic conditions. nih.gov Conversely, for this compound, studies on related monosubstituted nitro-phenothiazines have shown a consistent decrease in the voltammetric currents with increasing pH. The reduction of the nitro group is also strongly pH-dependent, as protons are consumed in the steps leading to the formation of the hydroxylamine and amine products. lew.ro The reversibility of the redox process can be affected by pH; for some derivatives, the stability of the oxidation product is dependent on acidity. nih.govresearchgate.net

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the reactions of this compound is essential for predicting its stability, degradation, and potential for further chemical modification.

Kinetic Studies of Derivatization and Degradation Pathways

The reactivity of this compound is characterized by several key pathways, including derivatization via nucleophilic substitution and various degradation routes.

Derivatization Pathways: The presence of the nitro group strongly activates the phenothiazine ring towards nucleophilic aromatic substitution (SNAr). Kinetic studies on related dinitrophenoxazines and dinitrophenothiazines have shown that the nitro group at the 2-position is readily displaced by nucleophiles like butylamine. acs.org The mechanism for such reactions is generally accepted to be a two-step addition-elimination process involving a Meisenheimer-type intermediate. eijas.com The reaction rate follows first-order kinetics with respect to both reactants. rsc.org

Degradation Pathways: The degradation of this compound can proceed through several mechanisms.

Reductive Degradation: Similar to other nitroaromatic compounds, the nitro group can be biologically or chemically reduced to the corresponding amine (2-aminophenothiazine) via nitroso and hydroxylamine intermediates. nih.govusask.ca

Oxidative Degradation: The sulfur atom in the phenothiazine core is susceptible to oxidation by common oxidizing agents like hydrogen peroxide, leading to the formation of the corresponding sulfoxide (B87167) and, under harsher conditions, the sulfone. cdnsciencepub.com In biological systems or under certain environmental conditions, enzymatic degradation can occur. For instance, pathways involving dioxygenase enzymes can hydroxylate the aromatic ring, which may lead to ring cleavage and the release of the nitro group as nitrite (B80452). nih.gov

Thermodynamic Parameters of Key Transformations

The feasibility and direction of the chemical transformations of this compound are governed by key thermodynamic parameters. While specific experimental values for this compound are not widely available, the effects of the nitro substituent can be predicted based on established principles.

Key thermodynamic parameters include the N-H bond dissociation enthalpy (BDE), which relates to antioxidant activity via hydrogen atom transfer, and the ionization potential (IP), which relates to electron transfer reactions. mdpi.com The introduction of a potent electron-withdrawing group like -NO₂ is expected to significantly impact these values compared to the parent phenothiazine. It would likely increase the N-H BDE, making hydrogen abstraction more difficult, and increase the ionization potential (and thus the oxidation potential), making electron donation less favorable. rsc.org

The Gibbs free energy (ΔG) of electron transfer processes, which can be calculated from redox potentials, determines the thermodynamic favorability of reactions such as the photooxidation of substrates. nih.gov Isothermal titration calorimetry (ITC) and electrochemical methods are powerful techniques for experimentally determining the enthalpy changes and standard oxidation potentials associated with specific reaction steps. acs.org

Table 2: Predicted Influence of the 2-Nitro Group on Key Thermodynamic Parameters of Phenothiazine

| Thermodynamic Parameter | Definition | Predicted Effect of 2-Nitro Group | Source(s) for Concept |

| Oxidation Potential (E°) | The potential for the molecule to lose an electron (PTZ → PTZ•+ + e-). | Increase (Oxidation is more difficult) | researchgate.netrsc.org |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule in the gas phase. | Increase | mdpi.comrsc.org |

| N-H Bond Dissociation Enthalpy (BDE) | The enthalpy change for the homolytic cleavage of the N-H bond. | Increase | mdpi.com |